molecular formula C22H21FN4O3S B2598653 N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-08-9

N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2598653
CAS No.: 1251679-08-9
M. Wt: 440.49
InChI Key: GBXOEUSFAYMEDZ-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 3-fluorophenyl group at position 4 and an acetamide moiety linked to a 2-ethylphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition or anti-inflammatory activity due to fluorophenyl and acetamide motifs .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-2-16-7-3-4-10-19(16)25-21(28)14-26-15-27(18-9-5-8-17(23)13-18)22-20(31(26,29)30)11-6-12-24-22/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXOEUSFAYMEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Properties

The compound features a thiadiazine core with an acetamide group and a fluorinated phenyl ring. Its molecular formula is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 440.5 g/mol. The structural complexity suggests multiple sites for biological interaction.

Synthesis

The synthesis typically involves multi-step organic reactions utilizing specific reagents to achieve desired yields and purity. Common methods include:

  • Refluxing with Acetic Acid : This method aids in the formation of the thiadiazine core.
  • Nucleophilic Substitution Reactions : These reactions are crucial for introducing functional groups like the acetamide and fluorinated phenyl moiety.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown moderate to high activity against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (μM)
Example AHCT-11615.5
Example BMCF-722.3
Example CHeLa18.7

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been investigated. In vitro assays demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
Celecoxib11.7 ± 0.23-

These results suggest that the compound may serve as a lead for the development of new anti-inflammatory agents .

While the precise mechanism of action is not fully elucidated, it is believed that this compound may exert its effects through:

  • Inhibition of Key Enzymes : Such as COX enzymes involved in prostaglandin synthesis.
  • Induction of Apoptosis : In cancer cells via mitochondrial pathways.

Case Studies

Several studies have documented the biological activity of related compounds in vivo:

  • Study on Anticancer Effects : A study demonstrated that a similar thiadiazine derivative reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Study : Another investigation showed that a related compound significantly reduced edema in animal models subjected to inflammatory stimuli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems and Substituent Effects

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Notable Properties References
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide 3-Fluorophenyl, 2-ethylphenyl High polarity (sulfonyl group); potential for kinase binding
2-[4-(4-Methylphenyl)-1,1-dioxido-pyrido-thiadiazin-2-yl]-N-(4-methylbenzyl)acetamide Pyrido-thiadiazine-1,1-dioxide 4-Methylphenyl, 4-methylbenzyl Reduced polarity compared to target; methyl groups may enhance lipophilicity
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazine-5,5-dioxide 2-Fluorobenzyl, 3,4-dimethyl Rigid benzothiazine core; possible metabolic stability
N-[4-Acetyl-5-(4-fluorophenyl)-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Smaller heterocycle; acetyl group may influence solubility

Key Observations :

  • Sulfonyl vs.
  • Fluorophenyl Positioning : The 3-fluorophenyl substituent in the target compound may confer distinct electronic effects compared to 4-fluorophenyl derivatives (e.g., ), altering binding pocket interactions .

Key Observations :

  • The target compound’s synthesis likely parallels ’s acetamide alkylation but may require optimized conditions for the pyrido-thiadiazine core.
  • Microwave-assisted synthesis () improves efficiency but yields lower (30%) compared to room-temperature methods (68–74%) .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Trends
Compound Reported Activity Solubility Indicators References
Target Compound Hypothesized kinase inhibition High (sulfonyl group)
Anti-exudative acetamides (3.1–3.21) 10 mg/kg dose comparable to diclofenac Variable (depends on substituents)
Thieno-pyrimidin-thioacetamide () Not specified Lower (thio group reduces polarity)

Key Observations :

  • Fluorophenyl and sulfonyl groups in the target compound may enhance binding to hydrophobic pockets and hydrogen-bonding interactions, respectively, as seen in related kinase inhibitors .
  • Anti-exudative acetamides () demonstrate that substituent choice (e.g., nitro groups) significantly impacts potency, suggesting the target’s 3-fluorophenyl could optimize activity .

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